REACTION_CXSMILES
|
C(=O)(O)N.[N:5]1[N:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]2=[C:7]([C:14](OC)=[O:15])[CH:6]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:5]1[N:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]2=[C:7]([CH2:14][OH:15])[CH:6]=1 |f:0.1,2.3.4.5.6.7|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
|
Type
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ADDITION
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Details
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10 mL sat. aq. NaHCO3 was added
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Type
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EXTRACTION
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Details
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extracted with EA (3×10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase was dried with anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
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Details
|
The residue was purified by Prep-TLC TLC
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Name
|
|
Type
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product
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Smiles
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N1=CC(=C2N1C=CC=C2)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |